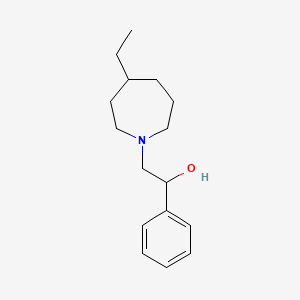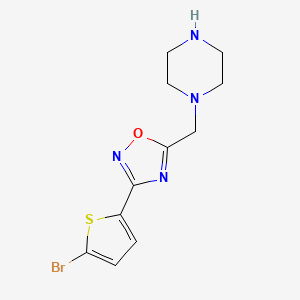
2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid, also known as MAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MAP is a derivative of proline and has a unique chemical structure that makes it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the production of inflammatory mediators. 2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, reduce oxidative stress, and promote cell survival. 2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid has also been shown to have neuroprotective effects and to enhance cognitive function.
Advantages and Limitations for Lab Experiments
2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, there are also limitations to the use of 2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid in lab experiments. It has limited solubility in water, which can make it difficult to use in certain experimental protocols.
Future Directions
There are several future directions for the study of 2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid. One potential area of research is the development of new synthetic methods for the production of 2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid. Another area of research is the investigation of the potential therapeutic applications of 2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid and its effects on different biological systems.
Synthesis Methods
The synthesis of 2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid involves the reaction of proline with 5-methyl-1,2-oxazole-3-carbonyl chloride in the presence of a base. The resulting product is then treated with methyl iodide to yield 2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid. The synthesis of 2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid has also been shown to have potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
2-methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7-6-8(12-17-7)9(14)13-5-3-4-11(13,2)10(15)16/h6H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFBAISMZCLAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC2(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone](/img/structure/B7578687.png)


![2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile](/img/structure/B7578707.png)
![4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7578708.png)

![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid](/img/structure/B7578731.png)
![2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid](/img/structure/B7578737.png)

![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one](/img/structure/B7578751.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid](/img/structure/B7578766.png)
![2-[4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)piperidin-1-yl]acetamide](/img/structure/B7578769.png)
![2-Methyl-1-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578772.png)